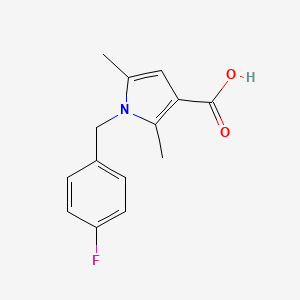

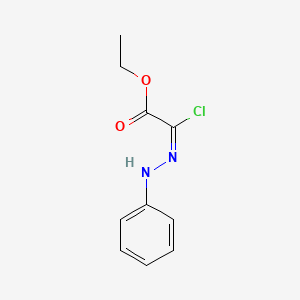

![molecular formula C10H16N4 B3162123 [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine CAS No. 876144-84-2](/img/structure/B3162123.png)

[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine

Overview

Description

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .

Molecular Structure Analysis

The molecular formula of this compound is CHN . Its average mass is 191.273 Da and its monoisotopic mass is 191.142242 Da . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 338.4±12.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.2±3.0 kJ/mol . The flash point is 158.4±19.6 °C . The index of refraction is 1.552 . The molar refractivity is 57.4±0.3 cm3 . The polar surface area is 42 Å2 . The polarizability is 22.8±0.5 10-24 cm3 . The surface tension is 44.5±3.0 dyne/cm . The molar volume is 179.7±3.0 cm3 .Scientific Research Applications

Bone Disorder Treatment

The compound [1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine was identified as a potential candidate for treating bone disorders. It targets the Wnt beta-catenin cellular messaging system and showed promising results in increasing the trabecular bone formation rate in ovariectomized rats when administered orally, indicating its potential in bone health applications (Pelletier et al., 2009).

Synthesis Methods

A study proposed a new synthesis method for 3-(Pyrrolidin-1-yl)piperidine, highlighting its significant role in medicinal chemistry. The method is beneficial for producing large quantities and may be applicable to the synthesis of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine, showing the compound's relevance in the synthesis of structurally complex molecules (Smaliy et al., 2011).

Anti-angiogenic and DNA Cleavage Activities

Novel derivatives containing the [1-(Pyrimidin-4-yl)piperidin-4-yl] structure exhibited significant anti-angiogenic and DNA cleavage activities. These findings indicate the compound's potential in developing anticancer agents by influencing both the formation of blood vessels (anti-angiogenic) and interacting with DNA (Kambappa et al., 2017).

ERK1/2 Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists

Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which is structurally similar to this compound, were found to be potent "biased agonists" of serotonin 5-HT1A receptors, preferring ERK1/2 phosphorylation. This property showed potential for these compounds as antidepressant drug candidates, highlighting the structural family's relevance in neuropsychiatric disorder treatment (Sniecikowska et al., 2019).

Corrosion Inhibition

Piperidine derivatives, closely related to this compound, demonstrated potential as corrosion inhibitors for iron, suggesting applications in material science and engineering. Their adsorption and corrosion inhibition properties were highlighted through quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Mechanism of Action

Target of Action

The primary targets of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as cell division, gene expression, and metabolism.

Biochemical Pathways

Given its targets, it is likely that it impacts pathways related to cellular processes regulated by camp-dependent protein kinases .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by its target proteins. These effects could include changes in cell division rates, alterations in gene expression patterns, and modifications to metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the Wnt β-catenin cellular messaging system, which is crucial for bone formation . This interaction suggests that this compound may act as an agonist, enhancing the signaling pathways involved in bone formation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the trabecular bone formation rate in ovariectomized rats . This indicates that this compound may have therapeutic potential in conditions related to bone density and strength.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist for the Wnt β-catenin pathway, promoting the activation of this signaling cascade . This activation leads to the phosphorylation of downstream targets, ultimately resulting in increased bone formation. Additionally, this compound may influence gene expression by modulating transcription factors involved in bone metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to have excellent pharmacokinetic properties, maintaining its activity over extended periods . This stability is crucial for its potential therapeutic applications, ensuring consistent efficacy in treatment regimens.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown a dose-dependent increase in bone formation rates in ovariectomized rats . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . This distribution is critical for its efficacy and potential side effects, as it determines the concentration of the compound at target sites.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its biochemical effects . Understanding its localization is vital for elucidating its mode of action and optimizing its therapeutic potential.

Properties

IUPAC Name |

(1-pyrimidin-4-ylpiperidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-7-9-2-5-14(6-3-9)10-1-4-12-8-13-10/h1,4,8-9H,2-3,5-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQIYEUEAKMJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

![Butyl[(4-tert-butylphenyl)methyl]amine](/img/structure/B3162069.png)

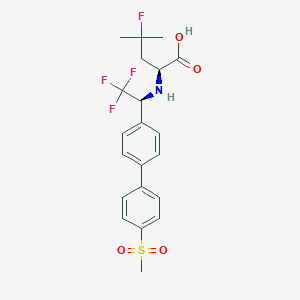

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)

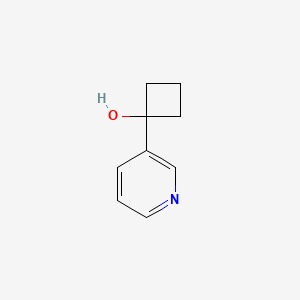

![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)

![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)

![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)

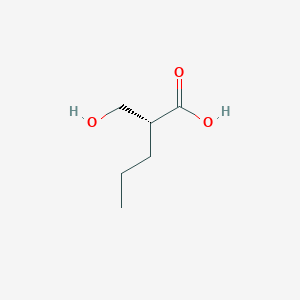

![4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid](/img/structure/B3162141.png)